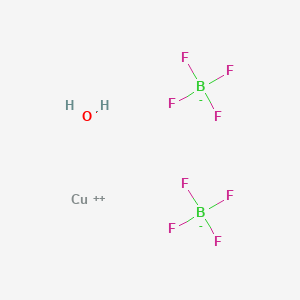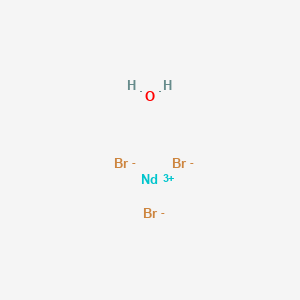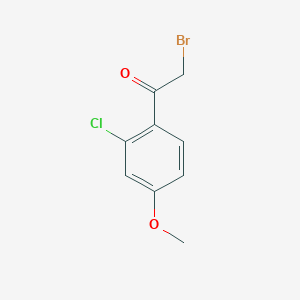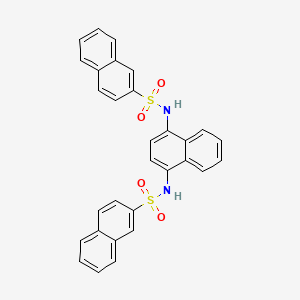
Copper(II) tetrafluoroborate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) tetrafluoroborate hydrate is a high-purity salt with the linear formula Cu(BF4)2 · xH2O . It is used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It is also a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Cu(BF4)2 · xH2O . The exact structure would depend on the value of ‘x’, which represents the number of water molecules associated with the compound.Chemical Reactions Analysis
This compound is used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It is also a starting material for homometallic, trinuclear heteroscorpionate complexes .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 237.16 (anhydrous basis) . It has a composition of Cu(II), 19-22%, and a concentration of ≤25.8% Cu (EDTA titration) .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
- Catalyst for 1,3-Dithiolane/Dithiane Formation : Copper(II) tetrafluoroborate hydrate acts as an efficient catalyst for the formation of 1,3-dithiolane/dithiane from carbonyl compounds. This process is notable for its rapid reaction time and compatibility with various functional groups (Besra, Rudrawar, & Chakraborti, 2005).
- Catalyst for Acetal Formation : It is also highly efficient in catalyzing the formation of dimethyl/diethyl acetal from aldehydes and ketones, offering high yields under solvent-free conditions (Kumar & Chakraborti, 2005).
- N-tert-Butoxycarbonylation of Amines : This compound is effective for chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions (Chankeshwara & Chakraborti, 2006).
- Acetylation of Phenols, Thiols, Alcohols, and Amines : It efficiently catalyzes the acetylation of these compounds under solvent-free conditions (Chakraborti, Gulhane, & Shivani, 2003).
- Michael Addition of Mercaptans : It has been used as a catalyst for the Michael addition of thiols to α,β-unsaturated carbonyl compounds (Garg, Kumar, & Chakraborti, 2005).
Inorganic Chemistry and Material Science
- Study of Metal Ion Interaction with Proteins : Copper(II) tetrafluoroborate was studied for its role in protein precipitation and the synthesis of new tetrathiometallate chelating agents (Lee, Schulman, Stiefel, & Lee, 2007).
- Preparation of Colloidal Copper Dispersions : Its use in the preparation of colloidal copper dispersions has been explored, highlighting its potential in material science applications (Hirai, Wakabayashi, & Komiyama, 1986).
Advanced Chemical Transformations
- Three-Component Reaction with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide : This compound facilitates a novel reaction pathway, offering an efficient route to various organic products (Mao et al., 2016).
- Hydration of Acetylenic Compounds : It catalyzes the hydration of acetylenic alcohols, showcasing its role in the modification of organic compounds (Meier & Marsella, 1993).
Drug Synthesis
- Synthesis of Anti-Depressant Citalopram : this compound was used in the synthesis of the antidepressant drug citalopram, demonstrating its utility in pharmaceutical chemistry (Ha, Wang, & Zhu, 2016).
Wirkmechanismus
Target of Action
Copper(II) tetrafluoroborate hydrate primarily targets organic compounds in chemical reactions. It acts as a catalyst in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by acting as a Lewis acid. It can facilitate Diels-Alder reactions, cyclopropanation of alkenes with diazo reagents, and Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .
Result of Action
The result of this compound’s action is the facilitation of various organic reactions. It enables chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . It also serves as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, it is assumed to be the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . This suggests that the hydration state, and thus the reactivity of the compound, could be influenced by the surrounding humidity and temperature conditions.
Safety and Hazards
Copper(II) tetrafluoroborate hydrate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Copper(II) tetrafluoroborate hydrate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a catalyst in the Meinwald rearrangement reactions of epoxides . In these reactions, this compound facilitates the conversion of epoxides to carbonyl compounds by stabilizing the transition state. Additionally, it is involved in the cyclopropanation of alkenes with diazo reagents, where it is reduced to a copper(I) catalyst .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and reactivity . Over time, this compound may degrade, leading to changes in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can transform from its hexahydrate form to a tetrahydrate form upon heating . These changes can impact its interactions with cellular components and its overall biochemical activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may act as a beneficial catalyst in biochemical reactions, enhancing metabolic processes. At high doses, this compound can exhibit toxic effects, potentially leading to cellular damage or dysfunction. Studies have shown that excessive exposure to copper compounds can result in oxidative stress, disrupting cellular homeostasis and leading to adverse health effects .
Eigenschaften
IUPAC Name |
copper;ditetrafluoroborate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Cu.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPBVRGTDBGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CuF8H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride](/img/structure/B3041456.png)
![1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one](/img/structure/B3041460.png)



![2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide](/img/structure/B3041466.png)

![2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride](/img/structure/B3041468.png)
![N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide](/img/structure/B3041469.png)
![4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3041471.png)
![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)


